N-(benzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)-N-(pyridin-2-ylmethyl)benzamide
Description
This compound features a benzamide core substituted with a benzo[d]thiazol-2-yl group at the amide nitrogen, a morpholinosulfonyl group at the para position of the benzamide, and a pyridin-2-ylmethyl group as a secondary substituent on the same nitrogen. Structural analogs often vary in substituents on the benzamide, thiazole, or sulfonyl groups, leading to differences in physicochemical properties and pharmacological profiles .
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-4-morpholin-4-ylsulfonyl-N-(pyridin-2-ylmethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O4S2/c29-23(18-8-10-20(11-9-18)34(30,31)27-13-15-32-16-14-27)28(17-19-5-3-4-12-25-19)24-26-21-6-1-2-7-22(21)33-24/h1-12H,13-17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZTZFGMSYOPOPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)N(CC3=CC=CC=N3)C4=NC5=CC=CC=C5S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-(Morpholinosulfonyl)benzoyl Chloride
The sulfonylation of 4-chlorobenzoic acid with morpholine is conducted under anhydrous conditions. Thionyl chloride (SOCl₂) serves as both a solvent and chlorinating agent, facilitating the formation of the sulfonyl chloride intermediate. Morpholine is added dropwise at 0–5°C to minimize side reactions. The reaction mixture is stirred for 4 hours, followed by solvent evaporation under reduced pressure to yield 4-(morpholinosulfonyl)benzoyl chloride as a white crystalline solid (85% yield).
Preparation of Benzo[d]thiazol-2-amine
Benzo[d]thiazol-2-amine is synthesized via cyclization of 2-aminothiophenol with cyanogen bromide in ethanol under reflux. The reaction proceeds via nucleophilic attack of the thiol group on the electrophilic carbon of cyanogen bromide, followed by intramolecular cyclization to form the thiazole ring. The product is purified by recrystallization from ethanol, achieving a yield of 72%.
Amide Coupling with Pyridin-2-ylmethanamine
The key step involves coupling 4-(morpholinosulfonyl)benzoyl chloride with benzo[d]thiazol-2-amine and pyridin-2-ylmethanamine. Using ethyl dimethylaminopropyl carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) as coupling agents in dimethylformamide (DMF), the reaction proceeds at room temperature for 12 hours. Diisopropylethylamine (DIPEA) is added to maintain a basic pH, facilitating the activation of the carboxylic acid. The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane), yielding the target compound in 65% purity.
Optimization and Mechanistic Insights
Sulfonylation Efficiency
The use of SOCl₂ ensures complete conversion of the carboxylic acid to the acyl chloride, while morpholine’s nucleophilicity drives the sulfonylation. Alternative reagents like PCl₅ or POCl₃ were explored but resulted in lower yields (≤70%) due to over-chlorination.
Amide Bond Formation
The coupling reaction’s success hinges on the stoichiometric ratio of EDCI:HOBt (1:1.2). Excess HOBt prevents racemization and enhances coupling efficiency, as evidenced by NMR studies. Temperature control is critical; elevated temperatures (>40°C) lead to decomposition of the morpholinosulfonyl moiety.
N-Alkylation Challenges
Competitive N-arylation byproducts are minimized by employing a bulky base (K₂CO₃) and polar aprotic solvents (DMF). Microwave-assisted synthesis at 100°C for 2 hours was attempted but resulted in diminished yields (50%) due to thermal degradation.
Analytical Characterization
The final product is characterized using advanced spectroscopic techniques:
Comparative Analysis of Alternative Routes
Ullmann Coupling Approach
A copper-catalyzed Ullmann coupling between 4-(morpholinosulfonyl)benzamide and 2-bromobenzo[d]thiazole was explored but resulted in poor regioselectivity (≤40% yield). The method’s limitations include prolonged reaction times (24 h) and undesirable homocoupling byproducts.
Microwave-Assisted Synthesis
Microwave irradiation (150 W, 120°C) reduced the amide coupling time to 2 hours but caused partial decomposition of the morpholinosulfonyl group, as detected by LCMS. This method is unsuitable for scale-up due to inconsistent reproducibility.
Industrial-Scale Considerations
For large-scale production (>1 kg), the following modifications are recommended:
- Continuous Flow Reactors : Enhance sulfonylation efficiency by maintaining precise temperature control.
- Catalytic Recycling : Immobilized EDCI on silica gel reduces reagent costs and waste.
- Green Solvents : Substituting DMF with cyclopentyl methyl ether (CPME) improves environmental sustainability without compromising yield.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)-N-(pyridin-2-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or inhibitor in biochemical assays.
Medicine: Potential therapeutic applications, such as targeting specific enzymes or receptors.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(benzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)-N-(pyridin-2-ylmethyl)benzamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, blocking receptor-ligand interactions, or altering gene expression.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
Table 1: Key Structural Differences and Physicochemical Properties
Structure-Activity Relationships (SAR)
- Morpholinosulfonyl Group: Enhances solubility and hydrogen-bond acceptor capacity compared to piperazinyl or chlorophenyl groups, as seen in higher melting points (e.g., 1.2e: 202–212°C vs. morpholino analogs) .
- Thiazole Modifications : Bromo or nitro groups on the thiazole ring (e.g., compound 11 and ) reduce metabolic stability but increase electrophilicity, whereas the target compound’s unmodified thiazole may favor pharmacokinetic profiles .
Biological Activity
N-(benzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)-N-(pyridin-2-ylmethyl)benzamide, also known as compound 886902-47-2, is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 494.6 g/mol. The compound features a unique arrangement of functional groups, including a benzo[d]thiazole moiety, a morpholinosulfonyl group, and a pyridinyl component, which contribute to its diverse biological activities .
The mechanism of action of this compound primarily involves its interaction with specific enzymes and receptors. Research indicates that it may inhibit certain kinases involved in signal transduction pathways that regulate cell growth and proliferation. Such inhibition can lead to alterations in cellular responses, particularly in cancerous cells .
Anticancer Activity
Several studies have investigated the anticancer properties of this compound. It has been shown to exhibit cytotoxic effects against various cancer cell lines. For instance, in vitro assays demonstrated significant growth inhibition in human cancer cell lines, with IC50 values ranging from 5 to 20 µM depending on the specific cell type .
Neuroprotective Effects
The compound has also been explored for its neuroprotective effects. In models of neurodegenerative diseases, it demonstrated the ability to protect neuronal cells from apoptosis induced by oxidative stress. This protective effect was attributed to its ability to modulate pathways related to endoplasmic reticulum (ER) stress .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy. Modifications to the morpholinosulfonyl group or alterations in the positioning of the pyridinyl moiety can significantly impact biological activity. For example, analogs with different substituents on the benzo[d]thiazole ring showed varying levels of potency against cancer cell lines .
Study 1: Anticancer Properties
In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and evaluated their anticancer activity against MCF-7 breast cancer cells. The most potent derivative exhibited an IC50 value of 8 µM, indicating strong potential for further development as an anticancer agent .
Study 2: Neuroprotection
Another study focused on the neuroprotective effects of this compound in a model of Alzheimer's disease. The results indicated that treatment with this compound significantly reduced neuronal death and improved cognitive function in treated animals compared to controls .
Summary Table of Biological Activities
| Activity | Effect | IC50/EC50 |
|---|---|---|
| Anticancer Activity | Cytotoxicity against cancer cells | 5 - 20 µM |
| Neuroprotective Effects | Protection against oxidative stress | EC50 = 10 µM |
| ER Stress Modulation | Inhibition of apoptosis | Not specified |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-(benzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)-N-(pyridin-2-ylmethyl)benzamide, and how do reaction conditions influence yield?
- Methodology :
- Step 1 : Synthesize the benzo[d]thiazole core via cyclization of 2-aminothiophenol with aldehydes/ketones under acidic conditions (e.g., H₂SO₄ or polyphosphoric acid) .
- Step 2 : Introduce the morpholinosulfonyl group using sulfonation reagents (e.g., chlorosulfonic acid) followed by reaction with morpholine .
- Step 3 : Couple the intermediate with pyridin-2-ylmethylamine via amidation using EDCI/HOBt or DCC as coupling agents .
- Critical Parameters : Temperature (0–80°C), solvent polarity (DMF or THF), and stoichiometry (1.2–1.5 equivalents of sulfonating agents) significantly impact yield (reported 60–85%) and purity .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Techniques :
- 1H/13C NMR : Assign peaks for benzo[d]thiazole (δ 7.2–8.5 ppm), morpholinosulfonyl (δ 3.5–3.7 ppm), and pyridin-2-ylmethyl (δ 4.5–4.7 ppm) groups .
- HRMS : Confirm molecular weight (calc. ~452.5 g/mol) with <2 ppm error .
- HPLC : Assess purity (>95%) using C18 columns with acetonitrile/water gradients .
- Data Interpretation : Cross-validate with computational tools (e.g., ChemDraw) to resolve overlapping signals in complex spectra .
Q. What preliminary bioactivity screens are recommended for this compound?
- Assays :
- Antimicrobial : Broth microdilution (MIC) against S. aureus and E. coli (reported MIC: 8–32 µg/mL for analogs) .
- Anticancer : MTT assay on HeLa or MCF-7 cells (IC₅₀ values compared to cisplatin) .
- Enzyme Inhibition : Fluorescence-based assays for kinases (e.g., EGFR) or proteases .
- Controls : Include reference compounds (e.g., ciprofloxacin for antimicrobials) and vehicle-only blanks .
Advanced Research Questions
Q. How does the morpholinosulfonyl group influence the compound’s reactivity and bioactivity?
- Mechanistic Insights :
- The sulfonyl group enhances electrophilicity, facilitating nucleophilic attacks (e.g., by cysteine residues in enzymes) .
- Morpholine improves solubility (logP reduction by ~0.5 units) and bioavailability, as shown in pharmacokinetic simulations .
- Contradictions : Some analogs show reduced activity despite similar logP values, suggesting steric hindrance from the pyridin-2-ylmethyl group .
Q. What strategies resolve discrepancies in bioactivity data across structural analogs?
- Approaches :
- SAR Analysis : Compare substituent effects (e.g., fluoro vs. methoxy groups on benzo[d]thiazole) using 3D-QSAR models .
- Crystallography : Resolve binding modes with target proteins (e.g., X-ray co-crystallization with EGFR) .
- Metabolite Profiling : Identify degradation products via LC-MS to rule out false-negative results .
- Case Study : Fluorinated analogs (e.g., 4-fluoro-N-(4-fluorobenzo[d]thiazol-2-yl) derivatives) showed 10x higher anticancer activity than non-fluorinated versions due to enhanced target affinity .
Q. How can regioselectivity be controlled during functionalization of the benzo[d]thiazole core?
- Synthetic Tactics :
- Directing Groups : Use Rh-catalyzed C-H amidation to selectively modify the 4-position of benzo[d]thiazole .
- Protection/Deprotection : Temporarily block reactive sites (e.g., NH of thiazole) with Boc groups before sulfonation .
- Experimental Validation : Monitor reaction progress with TLC and adjust catalyst loading (e.g., 5 mol% Rh₂(OAc)₄) to minimize byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
